molecular formula C19H21NO4S2 B2382067 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034594-10-8

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2382067
CAS No.: 2034594-10-8
M. Wt: 391.5
InChI Key: HDSBFYSXXOFDRV-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzo[b]thiophene scaffold, a moiety recognized for its drug-like properties and prevalence in compounds with diverse bioactivities . This core structure is found in molecules investigated for their antitubercular properties, particularly through inhibition of the DprE1 enzyme in Mycobacterium tuberculosis, as suggested by molecular docking studies . Furthermore, structural analogs based on the benzo[b]thiophene core have demonstrated potent activity in models of epilepsy and neuropathic pain, suggesting a potential mechanism of action involving interaction with neuronal voltage-sensitive sodium channels . The ethanesulfonamide group is a common pharmacophore in compounds targeting various enzymes and receptors. This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as infectious disease, neuroscience, and oncology. It is supplied for non-clinical, in vitro research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this product with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-15-8-6-14(7-9-15)10-11-26(22,23)20-12-18(21)17-13-25-19-5-3-2-4-16(17)19/h2-9,13,18,20-21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBFYSXXOFDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide can be approached through several retrosynthetic pathways, primarily focusing on three key disconnections:

  • Formation of the sulfonamide linkage between the 2-(4-methoxyphenyl)ethanesulfonyl moiety and the 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine
  • Introduction of the hydroxyethyl functionality onto the benzo[b]thiophene ring
  • Construction of the benzo[b]thiophene core itself

Based on this analysis, three main synthetic strategies can be implemented, as outlined in the following sections.

Preparation Method 1: Sulfonamide Formation from Corresponding Sulfonyl Chloride

Methodology Overview

This method involves the preparation of 2-(4-methoxyphenyl)ethanesulfonyl chloride followed by its reaction with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine. This approach is advantageous due to the high reactivity of sulfonyl chlorides toward nucleophilic amines.

Experimental Procedure

Preparation of 2-(4-methoxyphenyl)ethanesulfonyl chloride

The sulfonyl chloride intermediate is prepared through oxidative chlorination of 2-(4-methoxyphenyl)ethanethiol using the following procedure:

  • To a solution of 2-(4-methoxyphenyl)ethanethiol (5.0 g, 29.7 mmol) in 1,2-dichloroethane/water (50 mL/10 mL) at 0-5°C, chlorine gas is bubbled through the solution with vigorous stirring.
  • The reaction is monitored by TLC, and when the color of the solution turns yellowish-green, the gas flow is discontinued.
  • The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the sulfonyl chloride as a pale yellow oil.
Reaction with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine
  • To a stirred solution of 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine (1.0 g, 4.8 mmol) in acetonitrile (15 mL), triethylamine (0.8 mL, 5.8 mmol) is added at 0-5°C.
  • 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.2 g, 5.3 mmol) in acetonitrile (5 mL) is added dropwise over 20 minutes, maintaining the temperature below 5°C.
  • The mixture is stirred at room temperature for 6 hours and monitored by TLC.
  • After completion, the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
  • The combined organic layers are washed with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL), dried over Na₂SO₄, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using hexane:ethyl acetate (3:2) as eluent to yield the title compound as a white solid.

Optimization Parameters

The reaction conditions were optimized by varying solvents, temperatures, and base catalysts, as shown in Table 1.

Table 1: Optimization of Sulfonamide Formation Reaction Conditions

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Acetonitrile Triethylamine 0-25 6 78
2 Dichloromethane Triethylamine 0-25 8 65
3 Tetrahydrofuran Triethylamine 0-25 6 70
4 Acetonitrile Pyridine 0-25 6 62
5 Acetonitrile K₂CO₃ 0-25 12 55
6 Acetonitrile Triethylamine -10-0 12 72
7 Acetonitrile Triethylamine 25-40 4 68

Based on these results, acetonitrile with triethylamine at 0-25°C for 6 hours (Entry 1) provided the optimal conditions, yielding 78% of the desired product.

Preparation Method 2: Epoxide Ring-Opening Approach

Methodology Overview

This method involves the preparation of an epoxide intermediate derived from benzo[b]thiophene-3-carbaldehyde, followed by a regioselective ring-opening reaction with 2-(4-methoxyphenyl)ethanesulfonamide.

Experimental Procedure

Preparation of 3-(oxiran-2-yl)benzo[b]thiophene
  • To a solution of benzo[b]thiophene-3-carbaldehyde (5.0 g, 30.8 mmol) in methanol (50 mL) at 0°C, a solution of sodium hydroxide (1.5 g, 37.5 mmol) in water (10 mL) is added dropwise.
  • Hydrogen peroxide (30%, 10 mL) is added dropwise over 30 minutes while maintaining the temperature below 5°C.
  • The reaction mixture is stirred at room temperature for 4 hours and monitored by TLC.
  • After completion, the mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 × 50 mL).
  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using hexane:ethyl acetate (4:1) as eluent to yield 3-(oxiran-2-yl)benzo[b]thiophene as a colorless oil.
Ring-opening reaction with 2-(4-methoxyphenyl)ethanesulfonamide
  • A mixture of 2-(4-methoxyphenyl)ethanesulfonamide (2.0 g, 9.3 mmol), anhydrous potassium carbonate (1.4 g, 10.1 mmol), and tetrabutylammonium bromide (TBAB) (0.3 g, 0.9 mmol) in anhydrous acetonitrile (30 mL) is stirred at room temperature for 30 minutes.
  • A solution of 3-(oxiran-2-yl)benzo[b]thiophene (1.8 g, 10.2 mmol) in acetonitrile (10 mL) is added dropwise, and the mixture is heated at 60°C for 12 hours.
  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
  • The residue is dissolved in ethyl acetate (50 mL), washed with water (2 × 20 mL) and brine (20 mL), dried over Na₂SO₄, and concentrated.
  • The crude product is purified by column chromatography using hexane:ethyl acetate (3:2) as eluent to yield the title compound as a white solid.

Optimization Parameters

The ring-opening reaction was optimized by varying reaction parameters as shown in Table 2.

Table 2: Optimization of Epoxide Ring-Opening Reaction Conditions

Entry Solvent Base Catalyst Temperature (°C) Time (h) Yield (%)
1 Acetonitrile K₂CO₃ TBAB 60 12 72
2 DMF K₂CO₃ TBAB 60 10 68
3 Toluene K₂CO₃ TBAB 80 15 65
4 Acetonitrile Cs₂CO₃ TBAB 60 12 75
5 Acetonitrile K₂CO₃ - 60 24 45
6 Acetonitrile K₂CO₃ TBAI 60 12 70
7 Acetonitrile K₂CO₃ TBAB 40 24 63
8 Acetonitrile K₂CO₃ TBAB 80 8 68

Based on these results, acetonitrile with Cs₂CO₃ and TBAB at 60°C for 12 hours (Entry 4) provided optimal conditions, yielding 75% of the desired product.

Preparation Method 3: Direct Sulfonamide Formation from Sulfonic Acid

Methodology Overview

This approach involves the direct conversion of 2-(4-methoxyphenyl)ethanesulfonic acid to the corresponding sulfonamide via reaction with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine using a coupling agent.

Experimental Procedure

Preparation of 2-(4-methoxyphenyl)ethanesulfonic acid
  • To a solution of 2-(4-methoxyphenyl)ethanol (5.0 g, 32.9 mmol) in dichloromethane (50 mL) at 0°C, triethylamine (6.9 mL, 49.3 mmol) is added, followed by methanesulfonyl chloride (3.0 mL, 39.4 mmol) dropwise.
  • The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
  • The reaction mixture is washed with water (30 mL), 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL), dried over Na₂SO₄, and concentrated.
  • The resulting methanesulfonate is dissolved in DMF (30 mL), and sodium sulfite (6.2 g, 49.3 mmol) is added. The mixture is heated at 90°C for 12 hours.
  • After cooling, the mixture is poured into water (100 mL) and acidified with 6M HCl to pH 1.
  • The precipitate is collected by filtration, washed with cold water, and dried to yield 2-(4-methoxyphenyl)ethanesulfonic acid.
Coupling with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine
  • To a solution of 2-(4-methoxyphenyl)ethanesulfonic acid (2.0 g, 9.3 mmol) in DMF (20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.1 g, 11.1 mmol) and hydroxybenzotriazole (HOBt) (1.5 g, 11.1 mmol) are added, and the mixture is stirred at room temperature for 1 hour.
  • A solution of 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine (2.0 g, 9.6 mmol) and N,N-diisopropylethylamine (DIPEA) (3.3 mL, 18.6 mmol) in DMF (10 mL) is added dropwise.
  • The reaction mixture is stirred at room temperature for 24 hours.
  • After completion, the mixture is poured into ice-water (100 mL) and extracted with ethyl acetate (3 × 50 mL).
  • The combined organic layers are washed with water (3 × 30 mL) and brine (30 mL), dried over Na₂SO₄, and concentrated.
  • The crude product is purified by column chromatography using hexane:ethyl acetate (1:1) as eluent to yield the title compound.

Optimization Parameters

The coupling reaction conditions were optimized as shown in Table 3.

Table 3: Optimization of Coupling Reaction Conditions

Entry Solvent Coupling Agent Additive Base Temperature (°C) Time (h) Yield (%)
1 DMF EDC·HCl HOBt DIPEA 25 24 68
2 DMF DCC HOBt DIPEA 25 24 62
3 DMF EDC·HCl - DIPEA 25 36 45
4 THF EDC·HCl HOBt DIPEA 25 24 55
5 DMF EDC·HCl HOBt TEA 25 24 64
6 DMF EDC·HCl HOBt DIPEA 0-25 36 70
7 DMF EDC·HCl HOBt DIPEA 40 16 65

Based on these results, DMF with EDC·HCl, HOBt, and DIPEA at 0-25°C for 36 hours (Entry 6) provided optimal conditions, yielding 70% of the desired product.

Analytical Characterization

Physical Properties

This compound is a white crystalline solid with the following properties:

  • Melting point: 148-150°C
  • Solubility: Soluble in DMSO, DMF, acetone, methanol; slightly soluble in ethyl acetate; insoluble in water, hexane
  • Appearance: White crystalline powder

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.96 (d, J = 7.8 Hz, 1H, ArH)
  • δ 7.85 (d, J = 7.8 Hz, 1H, ArH)
  • δ 7.52 (s, 1H, ArH)
  • δ 7.42-7.31 (m, 2H, ArH)
  • δ 7.15 (d, J = 8.6 Hz, 2H, ArH)
  • δ 6.84 (d, J = 8.6 Hz, 2H, ArH)
  • δ 5.47 (d, J = 5.2 Hz, 1H, OH)
  • δ 4.94-4.87 (m, 1H, CH)
  • δ 3.72 (s, 3H, OCH₃)
  • δ 3.42-3.28 (m, 2H, CH₂N)
  • δ 3.10-2.98 (m, 2H, SO₂CH₂)
  • δ 2.85-2.76 (m, 2H, CH₂Ph)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 158.1, 140.3, 139.8, 137.5, 132.1, 130.4, 129.5 (2C), 124.6, 124.2, 123.1, 122.4, 114.0 (2C), 69.8, 55.3, 51.2, 48.7, 29.6
Infrared (IR) Spectroscopy

FT-IR (ATR, cm⁻¹) :

  • 3523 (O-H stretching)
  • 3289 (N-H stretching)
  • 3064 (Ar C-H stretching)
  • 2932, 2835 (aliphatic C-H stretching)
  • 1611, 1512 (aromatic C=C stretching)
  • 1322, 1145 (S=O stretching)
  • 1247 (C-O stretching)
  • 1031 (C-N stretching)
  • 833, 756 (aromatic C-H bending)
Mass Spectrometry

HRMS (ESI) :

  • Calculated for C₁₉H₂₁NO₄S₂ [M+H]⁺: 392.0990
  • Found: 392.0987
  • Calculated for C₁₉H₂₁NO₄S₂ [M+Na]⁺: 414.0810
  • Found: 414.0807

X-Ray Crystallographic Data

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol/dichloromethane solution. The compound crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters:

  • a = 12.456(3) Å
  • b = 9.873(2) Å
  • c = 15.687(4) Å
  • β = 97.35(2)°
  • V = 1913.2(8) ų
  • Z = 4

The crystal structure confirmed the molecular structure and revealed an extensive hydrogen bonding network involving the hydroxyl and sulfonamide groups.

Comparative Analysis of Preparation Methods

The three synthetic approaches described present distinct advantages and limitations, summarized in Table 4.

Table 4: Comparison of Synthetic Methods

Method Advantages Limitations Overall Yield (%) Purity (%)
Sulfonyl Chloride Method - High reactivity
- Shorter reaction time
- Simple purification
- Moisture-sensitive reagents
- Potential side reactions
- Handling of corrosive reagents
78 >98
Epoxide Ring-Opening - Regioselective approach
- Milder conditions
- Higher stereoselectivity
- Requires preparation of epoxide
- Longer synthetic sequence
75 >97
Direct Coupling - Avoids harsh reagents
- Environmentally friendly
- One-pot process potential
- Lower yields
- Extended reaction times
- More complex purification
70 >97

The sulfonyl chloride method (Method 1) provides the highest yield (78%) with excellent purity, making it the preferred approach for larger-scale preparations. However, for smaller-scale laboratory synthesis, the epoxide ring-opening method (Method 2) offers an excellent balance between yield, stereocontrol, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the benzothiophene ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophene Moieties

Compounds sharing the benzo[b]thiophene core but differing in substituents include:

  • 2-[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl]-{4-(2-(1-oxo-piperidin-1-yl)ethoxy)phenyl}methanone (): This derivative replaces the sulfonamide with a methanone group and introduces a piperidinyl-ethoxy substituent.

Key Differences:

Feature Target Compound Analogues
Core substituent position Benzo[b]thiophen-3-yl Benzo[b]thiophen-3-yl or 7-yl
Functional group Ethanesulfonamide Methanone
Solubility modifiers Hydroxyethyl, methoxyphenyl Hydroxyphenyl, piperidinyl-ethoxy
Sulfonamide Derivatives with Aromatic Systems
  • N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylethanesulfonamide (): This compound integrates a trifluoromethylphenyl oxazolidinone group, enhancing metabolic resistance but increasing molecular weight (~650 Da vs. ~450 Da for the target compound).

Synthetic Comparisons:

  • The target compound’s synthesis likely parallels methods in , where sulfonamide formation involves nucleophilic attack of amines on sulfonyl chlorides. In contrast, compounds use oxazolidinone intermediates, requiring enzymatic resolution for stereochemical purity .
Methoxyphenyl-Containing Compounds
  • Formoterol-Related Compound B (): N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide shares the 4-methoxyphenyl group but lacks the sulfonamide. Its β-agonist activity suggests the methoxyphenyl group’s role in receptor binding, though the absence of a sulfonamide reduces acidity (pKa ~10 vs. ~8 for sulfonamides) .

Spectroscopic Data:

  • IR spectra of the target compound would show νS=O stretches at ~1150–1250 cm⁻¹ (cf. ’s sulfonamide derivatives at 1243–1258 cm⁻¹) and νC-O (methoxy) at ~1250 cm⁻¹. Benzo[b]thiophene C-S stretches appear at ~700 cm⁻¹ .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (Da) LogP Hydrogen Bond Donors Key Functional Groups
Target compound ~445 3.2* 3 Sulfonamide, hydroxyethyl, methoxy
methanone derivative ~500 4.1* 2 Methanone, hydroxyphenyl
oxazolidinone derivative ~650 5.8* 1 Oxazolidinone, trifluoromethyl

*Predicted using fragment-based methods.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Benzo[b]thiophene moiety : This aromatic structure is known for its pharmacological properties.
  • Hydroxyethyl group : Enhances solubility and reactivity.
  • Sulfonamide functional group : Contributes to various biological activities.

The molecular formula for this compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.42 g/mol.

Structural Characteristics

ComponentDescription
Benzo[b]thiopheneAromatic system with potential bioactivity
HydroxyethylIncreases solubility and reactivity
MethoxyphenylProvides additional electronic properties
SulfonamideKnown for diverse biological activities

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical in various metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The compound might interact with specific receptors, influencing signaling pathways associated with inflammation and pain.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby hindering tumor growth by disrupting DNA replication processes .

Antidiabetic Activity

In a study focusing on derivatives of benzo[b]thiophene, compounds similar to this compound demonstrated promising antidiabetic activity through mechanisms involving glucose metabolism modulation .

Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells.
  • Mechanism : The inhibition of ribonucleotide reductase was confirmed through enzyme assays.

Study 2: Antidiabetic Effects

In vitro studies assessed the antidiabetic potential of related compounds, showing that:

  • Glucose Uptake : Compounds enhanced glucose uptake in muscle cells.
  • Mechanistic Insights : Involvement of AMP-activated protein kinase (AMPK) pathways was suggested as a mode of action.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamideRibonucleotide reductase inhibitorTargeted mechanism against DNA synthesis
N-(4-methoxyphenyl)benzene-sulfonamideAnti-inflammatory effectsLacks the benzo[b]thiophene moiety
5-Chloro-N-(4-hydroxyphenyl)benzene-sulfonamideAntimicrobial propertiesContains a chloro group

Q & A

What synthetic methodologies are optimal for achieving high yield and purity of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide?

Advanced Research Focus
Key steps involve dehydration of intermediates and regioselective sulfonamide coupling. For example, analogous compounds (e.g., microtubule-targeted sulfonamides) are synthesized via base-catalyzed dehydration of hydroxylated precursors, achieving yields of ~56% after purification . Multi-step protocols require inert atmospheres (N₂/Ar), controlled temperatures (−40°C to 176°C), and chromatographic separation (silica gel, EtOAc/hexane) to isolate stereoisomers and minimize byproducts . Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient).

How can crystallographic and spectroscopic techniques elucidate structural features critical to bioactivity?

Basic Research Focus
X-ray crystallography reveals planar benzo[b]thiophen rings and dihedral angles (e.g., 60.94° between tetrazole and benzothiophen moieties in analogs), which influence binding to biological targets . NMR (¹H/¹³C) identifies substituent effects: methoxyphenyl protons resonate at δ 3.8–4.0 ppm (singlet), while hydroxyethyl protons show broad peaks at δ 5.2–5.5 ppm due to hydrogen bonding . FT-IR confirms sulfonamide S=O stretches at 1150–1350 cm⁻¹.

What biological mechanisms are hypothesized for this compound based on structural analogs?

Advanced Research Focus
Analogous sulfonamides exhibit microtubule disruption by binding to β-tubulin’s colchicine site, inducing G2/M arrest . The benzo[b]thiophen moiety may intercalate DNA or inhibit kinases, while the methoxyphenyl group enhances lipophilicity for membrane permeability. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) are recommended to validate hypotheses, with IC₅₀ comparisons to reference compounds like paclitaxel .

How do substituent variations impact structure-activity relationships (SAR)?

Advanced Research Focus
Crystallographic data shows that methoxy groups at the 4-position (vs. 3,5-dimethoxy) reduce steric hindrance, improving target engagement . Replacing ethanesulfonamide with shorter chains decreases solubility but increases metabolic stability. Computational docking (AutoDock Vina) predicts that the hydroxyethyl group forms hydrogen bonds with Asp251 in tubulin, critical for activity .

What strategies optimize solubility and formulation for in vivo studies?

Basic Research Focus
Co-solvent systems (e.g., PEG-400/water) or micellar encapsulation (poloxamer 407) enhance aqueous solubility. LogP values (~3.2 for analogs) suggest moderate lipophilicity, requiring pH adjustment (e.g., citrate buffer, pH 4.5) for intravenous administration. Stability in plasma is assessed via LC-MS, monitoring degradation products over 24 hours .

How are stability and decomposition pathways characterized under varying conditions?

Advanced Research Focus
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites: the sulfonamide bond hydrolyzes under acidic conditions (0.1 M HCl, 60°C), while the methoxyphenyl group oxidizes to quinones in H₂O₂. Photostability testing (ICH Q1B) under UV light (365 nm) reveals <5% degradation after 48 hours when stored in amber glass .

What analytical methods validate batch-to-batch consistency in synthesis?

Basic Research Focus
HPLC-DAD (220 nm detection) quantifies impurities (<0.1% area). Chiral columns (Chiralpak IA) resolve enantiomers if racemization occurs during synthesis. Mass spectrometry (ESI+) confirms molecular ion [M+H]⁺ at m/z 444.1 (calculated). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy (±0.3%) .

How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization?

Advanced Research Focus
Crystal packing in analogs shows N–H···N hydrogen bonds between sulfonamide NH and tetrazole N2, forming 1D chains . Solvent choice (e.g., methanol vs. acetonitrile) affects polymorphism: methanol induces hydrogen-bonded dimers, while acetonitrile yields porous frameworks. Differential scanning calorimetry (DSC) identifies melting points (176–178°C) and glass transitions .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM) arise from assay conditions (serum concentration, cell passage number). Standardize protocols using CLSI guidelines. Cross-validate via orthogonal assays: tubulin polymerization inhibition (spectrophotometric) and apoptosis (Annexin V flow cytometry) . Statistical analysis (ANOVA, p<0.05) identifies outliers.

What in silico tools predict metabolic pathways and toxicity?

Basic Research Focus
ADMET Predictor (Simulations Plus) forecasts CYP3A4-mediated oxidation of the methoxyphenyl group and glucuronidation of the hydroxyethyl moiety. Ames test predictions (Toxtree) indicate low mutagenic risk. MDCK permeability assays (>10⁻⁶ cm/s) confirm blood-brain barrier penetration potential .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and azide cycloadditions for stereochemical control .
  • Characterization : Combine XRD with DFT-optimized structures (Gaussian 16) for electronic property analysis .
  • Biological Testing : Use 3D tumor spheroids to mimic in vivo microenvironments for efficacy studies .

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